molecular formula C15H17FN2O3S B2515301 3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide CAS No. 953157-25-0

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

Cat. No. B2515301
CAS RN: 953157-25-0
M. Wt: 324.37
InChI Key: CWGAYPMPYALREK-UHFFFAOYSA-N
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Description

The compound "3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide" is a member of the sulfonamide family, which is known for its diverse biological activities, including antitumor properties. Sulfonamides are often explored for their potential in medicinal chemistry due to their ability to inhibit various enzymes and cell functions. The presence of a fluorophenoxy group and a pyridinylmethyl moiety in the structure suggests that this compound may exhibit unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the paper titled "An efficient one-pot access to N-(pyridin-2-ylmethyl) substituent biphenyl-4-sulfonamides through water-promoted, palladium-catalyzed, microwave-assisted reactions" describes a one-pot, Pd-catalyzed method for synthesizing biphenyl-4-sulfonamides with a pyridinylmethyl group. Although the target compound is not directly mentioned, the methodology could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of sulfonamides is crucial for their biological activity. The presence of a pyridinylmethyl group, as seen in the compound of interest, is known to be significant in the biological activity of sulfonamides. The paper titled "Array-based structure and gene expression relationship study of antitumor sulfonamides..." discusses the importance of the structure-activity relationship in sulfonamides, which could be relevant for understanding the molecular structure analysis of the compound .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including biotransformation and catalysis. The paper titled "Mechanistic studies in biodegradation of the new synthesized fluorosurfactant..." provides insight into the biodegradation of a fluorinated surfactant, which could be relevant for understanding the chemical reactions and environmental fate of "3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide." Additionally, the paper titled "Highly enantioselective aldol reactions catalyzed by a recyclable fluorous (S) pyrrolidine sulfonamide on water" demonstrates the catalytic potential of sulfonamides, which could be an area of interest for the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their functional groups and molecular structure. The paper titled "New Poly(Amide-Imide)s Based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane and Hydantoin Derivatives: Synthesis and Properties" discusses the synthesis and properties of related compounds, which could provide a comparative basis for the analysis of the physical and chemical properties of the compound of interest. The solubility, thermal stability, and reactivity are key aspects that would need to be characterized for a comprehensive understanding of its properties.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Fadda, El-Mekawy, and AbdelAal (2016) details the synthesis of novel functionalized N-sulfonates, including compounds with pyridyl, quinolyl, and isoquinolyl functional groups. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that some derivatives, such as 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate, showed significant activity against various bacteria and fungi, indicating potential applications in developing antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Advanced Materials Development

  • Research by Kim, Robertson, and Guiver (2008) involved the creation of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, utilizing sulfonated 4-fluorobenzophenone among other compounds. These materials exhibited good properties as polyelectrolyte membrane materials, with high proton conductivity, suggesting their potential use in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Fuel Cell Technology

  • Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups. These materials demonstrated high proton conductivity and mechanical properties, making them suitable for use in fuel cell membranes. The study suggests that such materials could improve fuel cell performance, especially in terms of conductivity and durability (Bae, Miyatake, & Watanabe, 2009).

Chemical Synthesis and Catalysis

  • Han (2010) explored the cross-coupling reactions of 3-bromopyridine with various sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione. The study highlights the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, which could have applications in developing new chemical entities and catalysts for organic synthesis (Han, 2010).

properties

IUPAC Name

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c16-14-4-6-15(7-5-14)21-9-2-10-22(19,20)18-12-13-3-1-8-17-11-13/h1,3-8,11,18H,2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGAYPMPYALREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide

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